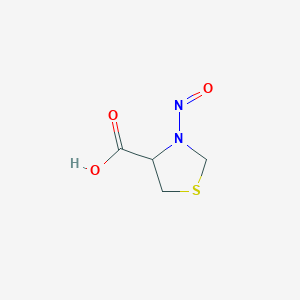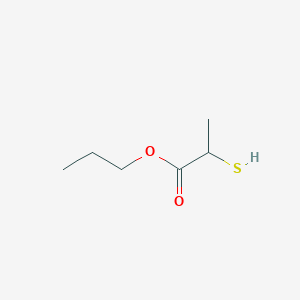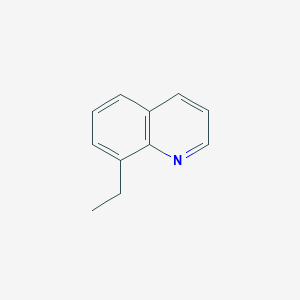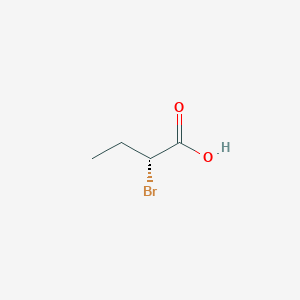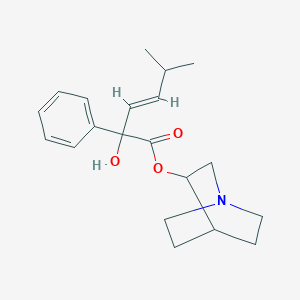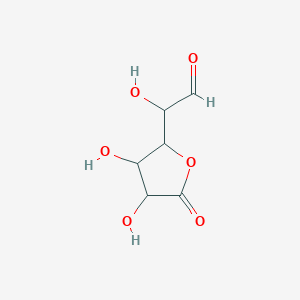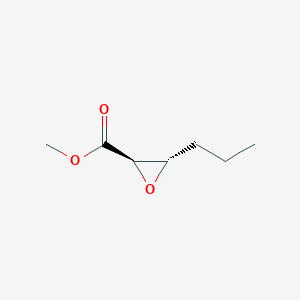
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a chiral epoxide with a molecular weight of 156.17 g/mol.
Applications De Recherche Scientifique
MPOC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, MPOC is used as a chiral building block for the synthesis of various chiral molecules. In medicinal chemistry, MPOC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, MPOC is used as a monomer for the synthesis of various polymers.
Mécanisme D'action
The mechanism of action of MPOC is not well understood. However, studies have shown that MPOC reacts with various nucleophiles, including amines, thiols, and alcohols, to form stable adducts. These adducts are believed to be responsible for the various biological activities exhibited by MPOC.
Effets Biochimiques Et Physiologiques
MPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPOC has also been shown to exhibit anti-inflammatory and anti-viral activities. In vivo studies have shown that MPOC exhibits low toxicity and is well tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
MPOC has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, MPOC is relatively expensive and requires specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for MPOC research. One potential future direction is the development of MPOC-based drugs for the treatment of various diseases, including cancer and viral infections. Another potential future direction is the synthesis of novel polymers using MPOC as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of MPOC and its potential applications in various fields.
Conclusion
In conclusion, MPOC is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC can be synthesized using various methods, and it has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. MPOC exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. Although MPOC has several advantages for lab experiments, it is relatively expensive and requires specialized equipment for its synthesis and purification. There are several future directions for MPOC research, including the development of MPOC-based drugs and the synthesis of novel polymers using MPOC as a monomer.
Méthodes De Synthèse
MPOC can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, the Jacobsen-Katsuki epoxidation method, and the Shi epoxidation method. The Sharpless asymmetric epoxidation method is the most commonly used method for synthesizing MPOC. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as catalysts.
Propriétés
Numéro CAS |
100992-81-2 |
|---|---|
Nom du produit |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
SMILES canonique |
CCCC1C(O1)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



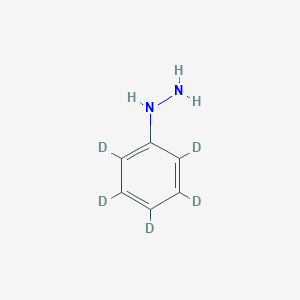
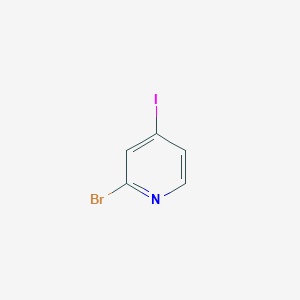
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

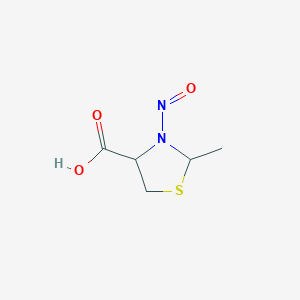
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
